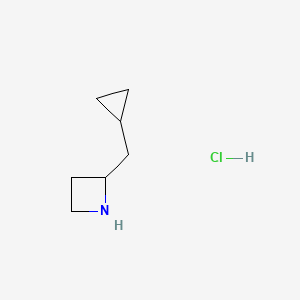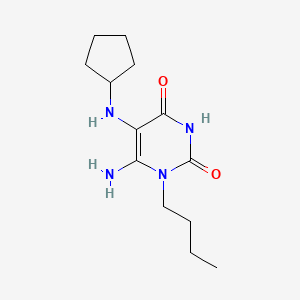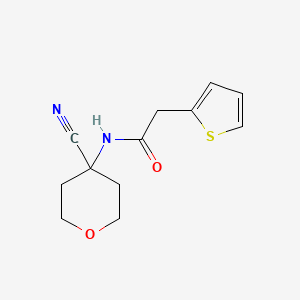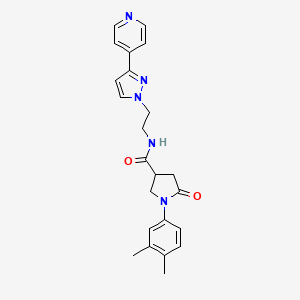
2-(Cyclopropylmethyl)azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2377034-14-3 . It has a molecular weight of 147.65 and its IUPAC name is 2-(cyclopropylmethyl)azetidine hydrochloride . It is stored at a temperature of 4 degrees Celsius and has a physical form of oil .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
The Inchi Code for 2-(Cyclopropylmethyl)azetidine hydrochloride is 1S/C7H13N.ClH/c1-2-6(1)5-7-3-4-8-7;/h6-8H,1-5H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis
2-(Cyclopropylmethyl)azetidine hydrochloride has a molecular weight of 147.65 . It is stored at a temperature of 4 degrees Celsius and has a physical form of oil .Scientific Research Applications
Organic Synthesis
Azetidines, including “2-(Cyclopropylmethyl)azetidine;hydrochloride”, are one of the most important four-membered heterocycles used in organic synthesis . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Medicinal Chemistry
Azetidines are significantly more stable than related aziridines, making them a privileged motif in medicinal chemistry . They appear in bioactive molecules and natural products .
Drug Discovery
Azetidines have been used as motifs in drug discovery . They are found in several pharmaceuticals, such as azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .
Polymer Synthesis
Azetidines have found applications in polymer synthesis . Their unique reactivity and stability make them suitable for creating complex polymer structures .
Chiral Templates
Azetidines have been used as chiral templates in various chemical reactions . Their four-membered ring structure provides a unique scaffold for inducing chirality .
Synthesis of Other Heterocycles
Azetidines serve as starting materials or intermediates to access other heterocycles . Their reactivity and stability make them ideal for complex synthetic routes .
[2+2] Cycloaddition Reactions
One of the most important developments in azetidine chemistry is the invention of new [2+2] cycloaddition reactions for azetidine synthesis . This provides a new method for constructing the four-membered azetidine ring .
C(sp3)–H Functionalization
Azetidines have been used for practical C(sp3)–H functionalization . This represents a significant advance in the field of C–H activation .
Safety And Hazards
Future Directions
Azetidines have been reported to have remarkable advances in their chemistry and reactivity . They have been used in the synthesis of azetidines and the reaction type used for functionalization of azetidines . Recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates have been discussed .
properties
IUPAC Name |
2-(cyclopropylmethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6(1)5-7-3-4-8-7;/h6-8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIVXGOEPPCTGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)azetidine;hydrochloride | |
CAS RN |
2377034-14-3 |
Source


|
| Record name | 2-(cyclopropylmethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2412577.png)
![Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2412578.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2412583.png)


![N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412586.png)





![N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412597.png)
![1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride](/img/structure/B2412600.png)